molecular formula C11H7NO3 B3041919 3-Cyano-6-methoxycoumarin CAS No. 41459-72-7

3-Cyano-6-methoxycoumarin

Cat. No.: B3041919
CAS No.: 41459-72-7
M. Wt: 201.18 g/mol
InChI Key: BVVHOFPYWCEQBM-UHFFFAOYSA-N
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Description

3-Cyano-6-methoxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The molecular formula of this compound is C11H7NO3, and it has a molecular weight of 201.18 g/mol .

Preparation Methods

The synthesis of 3-Cyano-6-methoxycoumarin typically involves the reaction of 2-(2-chlorobenzylidene)malononitrile with 3-methoxyphenol, followed by oxidation and replacement reactions under reflux conditions . The reaction conditions often include the use of acetic anhydride as a reagent and a suitable solvent to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Cyano-6-methoxycoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The methoxy group and other positions on the coumarin ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Cyano-6-methoxycoumarin has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyano-6-methoxycoumarin involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, coumarin derivatives are known to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, making them potential anti-bacterial agents . The presence of the cyano and methoxy groups in the molecule can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

3-Cyano-6-methoxycoumarin can be compared with other similar compounds, such as:

  • 3-Cyano-8-methoxycoumarin
  • 6-Chloro-3-cyano-4-methylcoumarin
  • 3-Cyano-4-ethyl-6-methylcoumarin

These compounds share the coumarin core structure but differ in the position and nature of substituents. The unique combination of the cyano and methoxy groups in this compound contributes to its distinct chemical and biological properties .

Biological Activity

3-Cyano-6-methoxycoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including antibacterial, anticancer, and antioxidant activities. The unique structural features of this compound, particularly the cyano and methoxy substituents, contribute to its biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it acts as an inhibitor of DNA gyrase , an enzyme crucial for bacterial DNA replication, positioning it as a potential antibacterial agent. Additionally, coumarin derivatives have been shown to exhibit various other mechanisms, including:

  • Antioxidant Activity : Coumarins can scavenge free radicals, thereby mitigating oxidative stress.
  • Anticancer Properties : Some studies indicate that coumarins can induce apoptosis in cancer cells and inhibit tumor growth .
  • Anti-inflammatory Effects : Coumarins have been reported to reduce inflammation through various pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Cyano-8-methoxycoumarinCyano group at position 3Antibacterial and anticancer
6-Chloro-3-cyano-4-methylcoumarinChlorine substitution at position 6Antioxidant and anti-inflammatory
3-Cyano-4-ethyl-6-methylcoumarinEthyl group at position 4Anticancer and antimicrobial

This table illustrates how variations in substituents can influence the biological properties of coumarin derivatives.

Antibacterial Activity

In a study evaluating the antibacterial effects of various coumarin derivatives, this compound demonstrated significant inhibition against several bacterial strains. The compound's IC50 values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent .

Anticancer Studies

Research investigating the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cell lines. In vitro assays showed that the compound effectively reduced cell viability in breast cancer (MCF-7) and prostate cancer (PC3) cell lines with IC50 values in the low micromolar range . The mechanism was linked to the activation of caspase pathways and disruption of mitochondrial function.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH and ABTS assays. Results indicated that the compound exhibited strong radical scavenging activity, outperforming some traditional antioxidants. Its ability to chelate metal ions further enhances its protective effects against oxidative damage .

Properties

IUPAC Name

6-methoxy-2-oxochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c1-14-9-2-3-10-7(5-9)4-8(6-12)11(13)15-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVHOFPYWCEQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249064
Record name 6-Methoxy-2-oxo-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41459-72-7
Record name 6-Methoxy-2-oxo-2H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41459-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2-oxo-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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